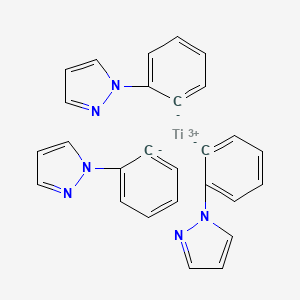

1-phenylpyrazole;titanium(3+)

Description

Contextual Significance of Pyrazole-Based Ligands in Transition Metal Coordination Chemistry

Pyrazole-based ligands are a significant class of N-donor heterocycles that have been extensively employed in coordination chemistry. bohrium.comresearchgate.netccsenet.orgccsenet.org Their prevalence stems from their structural versatility and their ability to form stable complexes with a wide array of transition metals. bohrium.comresearchgate.net Pyrazole (B372694), a five-membered ring with two adjacent nitrogen atoms, offers multiple coordination modes. ccsenet.org The nitrogen atoms in the pyrazole ring act as donor sites for metal ions, leading to the formation of coordination complexes. ccsenet.org

The coordination chemistry of pyrazole-derived ligands is rich and varied, with ligands being systematically designed to control the stereochemical and electronic properties of the resulting metal complexes. researchgate.netacs.org These ligands can be monodentate, or they can be incorporated into multidentate structures, including pincer ligands, to enhance complex stability and influence reactivity. bohrium.com The steric and electronic properties of pyrazole ligands can be readily tuned by introducing substituents at various positions on the ring. The addition of a phenyl group at the 1-position, as in 1-phenylpyrazole (B75819), introduces steric bulk and electronic effects that can significantly impact the coordination environment of the metal center.

The applications of metal complexes with pyrazole-based ligands are diverse, spanning catalysis, materials science, and bioinorganic chemistry. bohrium.comccsenet.org For instance, cobalt complexes with pyrazole-derived ligands have shown potential as photocatalysts. ccsenet.org The ability of pyrazole-based ligands to stabilize various oxidation states of metals and to participate in a range of chemical transformations makes them a continuing focus of research. bohrium.comresearchgate.net

Overview of Titanium(III) Chemistry: Electronic Configuration and Reactivity Potential

Titanium, a Group 4 element, is most commonly found in its +4 oxidation state. scribd.com However, the chemistry of titanium(III) is also well-established and presents unique features. scribd.com The Ti(III) ion has a d¹ electronic configuration, meaning it possesses a single electron in its d-orbitals. scribd.comuomustansiriyah.edu.iqlibretexts.org This unpaired electron makes Ti(III) complexes paramagnetic and often colored. scribd.com

In an octahedral ligand field, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. uomustansiriyah.edu.iq The single d-electron of Ti(III) occupies one of the t₂g orbitals. uomustansiriyah.edu.iq The electronic transition of this electron from the t₂g to the eg level is responsible for the characteristic absorption in the electronic spectrum of octahedral Ti(III) complexes, such as the violet [Ti(H₂O)₆]³⁺ ion. scribd.comuomustansiriyah.edu.iq The energy of this transition corresponds to the ligand field splitting energy (Δo). uomustansiriyah.edu.iq

Rationale for Investigating 1-Phenylpyrazole as a Ligand in Titanium(III) Systems

The investigation of 1-phenylpyrazole as a ligand for titanium(III) is driven by several key factors. The combination of the specific properties of the 1-phenylpyrazole ligand and the unique characteristics of the Ti(III) metal center provides a strong rationale for exploring these systems.

Modulation of Electronic Properties: The phenyl group on the pyrazole ring can influence the electronic environment of the titanium center through inductive and mesomeric effects. This can, in turn, affect the redox potential of the Ti(III)/Ti(IV) couple and the reactivity of the complex.

Steric Influence: The steric bulk of the 1-phenyl group can be expected to play a significant role in determining the coordination number and geometry of the resulting titanium(III) complex. This steric hindrance can also be exploited to create a specific coordination environment that may lead to selective reactivity.

Stabilization of Low-Valent Titanium: The N-donor atoms of the pyrazole ring are capable of forming strong sigma bonds with the titanium center, which can contribute to the stabilization of the relatively electron-rich Ti(III) oxidation state.

Potential for Novel Reactivity: The combination of a d¹ metal center with the specific steric and electronic profile of 1-phenylpyrazole could lead to novel reactivity patterns. For example, such complexes could be investigated as catalysts for polymerization, C-N bond formation, or other organic transformations. nih.govacs.org The synthesis of various pyrazole derivatives is an active area of research, and titanium-catalyzed multicomponent couplings have been shown to be effective in producing these heterocycles. nih.govacs.orgresearchgate.net

Given the limited specific research on 1-phenylpyrazole;titanium(III) complexes, further investigation is warranted to synthesize and characterize these compounds and to explore their potential applications in catalysis and materials science.

Data Tables

Due to the limited availability of specific experimental data for 1-phenylpyrazole;titanium(III) complexes in the public domain, the following tables are illustrative and based on general principles of coordination chemistry and the known properties of related compounds.

Table 1: Compound Names

| Compound Name |

| 1-phenylpyrazole |

| Titanium(III) |

| [Ti(H₂O)₆]³⁺ |

Table 2: Illustrative Spectroscopic Data for a Hypothetical [Ti(1-phenylpyrazole)₆]³⁺ Complex

| Spectroscopic Technique | Expected Observations | Rationale |

| UV-Vis Spectroscopy | A broad absorption band in the visible region. | Corresponds to the d-d transition (t₂g → eg) typical for octahedral Ti(III) complexes. scribd.comuomustansiriyah.edu.iq The position of this band would be influenced by the ligand field strength of 1-phenylpyrazole. |

| Infrared (IR) Spectroscopy | Shifts in the C=N and C-N stretching frequencies of the pyrazole ring upon coordination. | Coordination of the nitrogen lone pair to the titanium center alters the bond orders within the pyrazole ring. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | A signal consistent with a d¹ system. | The unpaired electron of Ti(III) would give rise to a characteristic EPR spectrum, with the g-value providing information about the electronic structure. nih.gov |

Table 3: Comparison of Ligand Field Splitting Energies (Δo) for Octahedral Ti(III) Complexes with Different Ligands

| Complex | Δo (cm⁻¹) | Reference |

| [TiF₆]³⁻ | 18,900 | uomustansiriyah.edu.iq |

| [Ti(H₂O)₆]³⁺ | 20,100 | uomustansiriyah.edu.iq |

| [Ti(CN)₆]³⁻ | 22,300 | uomustansiriyah.edu.iq |

| Hypothetical [Ti(1-phenylpyrazole)₆]³⁺ | Estimated 19,000-21,000 | Based on the spectrochemical series, with N-donor ligands typically inducing a field splitting similar to or slightly stronger than water. The phenyl group may have a minor electronic influence. |

Structure

3D Structure of Parent

Properties

CAS No. |

62568-08-5 |

|---|---|

Molecular Formula |

C27H21N6Ti |

Molecular Weight |

477.4 g/mol |

IUPAC Name |

1-phenylpyrazole;titanium(3+) |

InChI |

InChI=1S/3C9H7N2.Ti/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |

InChI Key |

QEPVVRINQFYMQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ti+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Phenylpyrazole;titanium Iii Complexes

Synthesis of 1-Phenylpyrazole (B75819) and its Functionalized Derivatives as Ligands

The utility of 1-phenylpyrazole and its derivatives as ligands in coordination chemistry is predicated on their robust and tunable synthetic accessibility. The preparation of these ligands involves foundational methods for constructing the pyrazole (B372694) core, followed by specific strategies to introduce the phenyl group and other functionalities.

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. The most prominent and classical strategies include the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds and the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.govmdpi.com

Cyclocondensation Reactions: This is arguably the most common approach, often referred to as the Knorr pyrazole synthesis. mdpi.com It involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as α,β-unsaturated ketones or alkynones. nih.govmdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com The choice of substituted hydrazines and 1,3-dicarbonyls allows for a high degree of control over the substitution pattern of the final product. nih.gov

1,3-Dipolar Cycloadditions: This method provides an alternative route to the pyrazole core and involves the reaction of a 1,3-dipole, such as a diazoalkane or a nitrilimine, with a dipolarophile, typically an alkyne or alkene. nih.govmdpi.com For instance, the reaction of diazomethane (B1218177) with an alkyne yields a pyrazole directly. This approach is particularly useful for accessing specific substitution patterns that may be difficult to achieve via cyclocondensation.

Multicomponent Reactions (MCRs): More contemporary approaches leverage MCRs to construct complex pyrazole derivatives in a single step from three or more starting materials. nih.govmdpi.com These methods are valued for their high atom economy and operational simplicity. For example, a one-pot, three-component reaction of an aldehyde, a sulfonyl hydrazide, and a terminal alkyne can efficiently produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

| Method | Key Reactants | Description | Reference |

|---|---|---|---|

| Cyclocondensation (Knorr Synthesis) | Hydrazine derivative + 1,3-Dicarbonyl compound | Condensation followed by intramolecular cyclization and dehydration to form the pyrazole ring. | nih.govmdpi.com |

| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne/Alkene | A [3+2] cycloaddition reaction that forms the five-membered heterocyclic ring in a concerted fashion. | nih.govmdpi.com |

| Multicomponent Synthesis | e.g., Aldehyde + Hydrazine + Alkyne | Multiple starting materials combine in a single reaction vessel to form the product, increasing efficiency. | mdpi.comorganic-chemistry.org |

The synthesis of 1-phenylpyrazole specifically relies on the Knorr cyclocondensation method, utilizing phenylhydrazine (B124118) as the key building block. The reaction of phenylhydrazine with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalents like 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst, yields 1-phenylpyrazole directly.

A widely practiced variant for producing functionalized 1-phenylpyrazole derivatives is the reaction of phenylhydrazine with ethyl acetoacetate. This condensation leads to the formation of 1-phenyl-3-methyl-5-pyrazolone, a versatile intermediate that can be further modified. researchgate.net The reaction is typically carried out in solvents like methanol (B129727) or ethanol, sometimes with acid catalysis to facilitate the initial condensation, followed by heating to promote cyclization. researchgate.netgoogle.comyoutube.com

To enhance the coordination ability of 1-phenylpyrazole and create ligands capable of forming stable complexes with metals like titanium(III), the basic scaffold is often functionalized with additional donor groups. This transforms the potentially monodentate pyrazole into a bidentate or polydentate chelating agent, which is highly favorable for complex stability due to the chelate effect.

Common strategies include:

Introduction of Donors on the Phenyl Ring: Functional groups can be introduced onto the ortho position of the phenyl ring. For example, the synthesis of [2-(3-pyrazolyl)phenyl]diphenylphosphine creates a bidentate N,P mixed-donor ligand. nih.gov Such ligands can form stable six-membered chelate rings with a metal center.

Functionalization of the Pyrazole Ring: Substituents can be added to the C3 or C5 positions of the pyrazole ring. Introducing groups containing oxygen, sulfur, or additional nitrogen atoms can provide secondary coordination sites.

Linking Pyrazole Units: Two or more pyrazole units can be linked together through various spacer groups to create multidentate ligands, such as bis(pyrazolyl)alkanes or tris(pyrazolyl)borates (scorpionates). researchgate.net

These modifications allow for precise tuning of the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complex. nih.gov

Synthetic Approaches to Titanium(III) Complexes Incorporating 1-Phenylpyrazole Ligands

The synthesis of titanium(III) complexes requires careful handling due to the air- and moisture-sensitivity of the Ti(III) ion. The general approach involves the reaction of a suitable Ti(III) precursor with the desired 1-phenylpyrazole-based ligand under strictly inert atmospheric conditions.

Titanium(III) chloride (TiCl₃) is a common starting material for accessing Ti(III) chemistry. wikipedia.org However, its polymeric structure and poor solubility in common organic solvents make it difficult to use directly. To overcome this, soluble molecular adducts are prepared. The most widely used and versatile precursor is tris(tetrahydrofuran)titanium(III) chloride, TiCl₃(THF)₃. wikipedia.orgchemeurope.com

A modern, safe, and high-yield synthesis of TiCl₃(THF)₃ involves the THF extraction from the commercially available and inexpensive aluminum adduct, 3TiCl₃·AlCl₃. researchgate.netacs.orgacs.org In a typical procedure, 3TiCl₃·AlCl₃ is treated with THF in a non-coordinating solvent like toluene. The mixture is heated to reflux, during which the pale blue, crystalline TiCl₃(THF)₃ precipitates from the solution, free of aluminum. acs.orgacs.org This method avoids the hazards associated with older techniques that required the reduction of titanium(IV) chloride with strong reducing agents like hydrogen gas at high temperatures or aluminum metal. acs.org

| Compound | Formula | Appearance | Key Feature | Reference |

|---|---|---|---|---|

| Titanium(III) Chloride | TiCl₃ | Red-violet, hygroscopic crystals | Polymeric, insoluble in non-coordinating solvents. | wikipedia.org |

| Tris(tetrahydrofuran)titanium(III) Chloride | TiCl₃(THF)₃ | Pale blue, microcrystalline solid | Monomeric, soluble in THF, excellent precursor for ligand exchange reactions. | wikipedia.orgresearchgate.netacs.org |

The formation of a titanium(III)-1-phenylpyrazole complex typically proceeds via a ligand exchange or salt metathesis pathway.

Salt Metathesis: This is a common and effective route where the 1-phenylpyrazole ligand is first deprotonated using a strong base (e.g., an organolithium reagent or sodium hydride) to form the corresponding lithium or sodium 1-phenylpyrazolate salt. This anionic ligand is then reacted with the TiCl₃(THF)₃ precursor. The reaction drives forward through the precipitation of the alkali metal chloride (e.g., LiCl or NaCl), resulting in the formation of the titanium(III) pyrazolate complex. The stoichiometry of the reactants can be controlled to produce complexes with varying numbers of pyrazolate ligands. For example, reacting three equivalents of a lithium pyrazolate with TiCl₃(THF)₃ would be expected to yield a neutral tris(pyrazolato)titanium(III) complex.

Reaction with Neutral Ligand: Alternatively, the neutral 1-phenylpyrazole ligand can be reacted directly with TiCl₃(THF)₃. In this case, a non-coordinating base, such as a tertiary amine (e.g., triethylamine), is often added to the reaction mixture. The base acts as a scavenger for the HCl that is eliminated upon coordination and deprotonation of the pyrazole's N-H proton (in the case of an unsubstituted pyrazole) or through C-H activation. This method can lead to the formation of complexes where the coordinated THF molecules are displaced by the incoming 1-phenylpyrazole ligand.

While specific examples of simple [1-phenylpyrazole]Ti(III) complexes are not extensively detailed in the literature, related systems demonstrate these principles. For instance, titanium(III) pyrazolato complexes have been synthesized by treating titanium precursors with pyrazoles in the presence of a base or with their corresponding alkali metal salts. researchgate.netresearchgate.net The resulting complexes can be mononuclear or form polynuclear structures with bridging pyrazolate ligands, such as in the documented complex [Li(THF)₄][Ti₂(μ-pz)₃Cl₄(NMe₂)₂]. researchgate.net

Influence of Solvent and Reaction Conditions on Product Formation and Yield Optimization

The formation of pyrazole derivatives via titanium-mediated synthesis is sensitive to solvent choice and reaction conditions, which significantly impact the yield and purity of the products. In the synthesis of diazatitanacyclohexadienes, which are key intermediates for pyrazoles, polar solvents have been shown to be effective. For instance, C6D5Br was selected as a suitable polar NMR solvent for the reaction of [py2TiCl2(NPh)]2 with p-tolunitrile (B1678323) and 3-hexyne, leading to an 81% in situ yield of the intermediate after 1 hour at 115 °C. nih.gov This choice was based on its success in previous [2+2+1] pyrrole (B145914) cyclizations. nih.gov

Temperature and reaction time are also critical parameters. Initial catalytic multicomponent coupling attempts to form 4,5-diethyl-N-phenyl-3-p-tolylpyrazole required heating at 145 °C for 20 hours, but resulted in a low yield of 16%. nih.gov A more optimized, one-pot procedure involves the in situ formation of the diazatitanacycle followed by oxidation. Adding the oxidant TEMPO and heating at a much lower temperature of 50 °C for 2 hours afforded the desired pyrazole in a significantly improved 75% yield. nih.gov

Alternative Synthetic Strategies for Pyrazole-Containing Titanium Systems

Alternative methods to traditional pyrazole synthesis, which often rely on potentially hazardous hydrazine reagents, have been developed utilizing titanium's unique reactivity. acs.orgnih.gov These strategies include multicomponent reactions catalyzed by titanium and oxidative coupling processes that form the crucial N-N bond of the pyrazole ring on a titanium center. acs.orgnih.gov

Multicomponent Coupling Reactions Facilitated by Titanium Catalysts

Titanium-catalyzed multicomponent reactions provide a modular and efficient pathway to construct multisubstituted pyrazoles from simple starting materials. nih.gov A notable example is the [2+2+1] cycloaddition of alkynes, nitriles, and titanium imido complexes to generate pyrazoles. nih.gov This approach avoids the direct use of hydrazine or its derivatives. nih.gov

The process involves the in situ generation of a diazatitanacyclohexadiene intermediate, which is then oxidized to yield the final pyrazole product. nih.gov This one-pot procedure is highly versatile and tolerates a range of functional groups on both the alkyne and nitrile components. nih.gov For instance, both electron-rich and electron-poor nitriles can be used effectively, although electron-poor nitriles like p-(Trifluoromethyl)benzonitrile may result in slightly lower yields (49%) due to some decomposition of the titanacycle intermediate. nih.gov

Another titanium-catalyzed multicomponent approach involves the three-component coupling of an alkyne, an isonitrile, and an amine to generate 1,3-diimine tautomers in situ. capes.gov.br These intermediates can then undergo cyclization with hydrazines in a one-pot, four-component procedure to furnish a variety of pyrazoles. capes.gov.brbeilstein-journals.org This method offers control over regioselectivity based on the catalyst architecture. capes.gov.br

The following table summarizes examples of titanium-facilitated multicomponent reactions for pyrazole synthesis.

| Titanium Precursor/Catalyst | Alkyne | Nitrile/Isonitrile | Other Reagents | Conditions | Product | Yield |

| [py2TiCl2(NPh)]2 | 3-Hexyne | p-Tolunitrile | Azobenzene | 145 °C, 20 h | 4,5-diethyl-N-phenyl-3-p-tolylpyrazole | 16% |

| [py2TiCl2(NPh)]2 | 3-Hexyne | p-Tolunitrile | TEMPO | 1) 115 °C, 1 h; 2) 50 °C, 2 h | 4,5-diethyl-N-phenyl-3-p-tolylpyrazole | 75% |

| [py2TiCl2(NPh)]2 | 3-Hexyne | Benzonitrile | TEMPO | 1) 115 °C, 1 h; 2) 50 °C, 2 h | 4,5-diethyl-1,3-diphenylpyrazole | 56% |

| [py2TiCl2(NPh)]2 | 3-Hexyne | p-(Trifluoromethyl)benzonitrile | TEMPO | 1) 115 °C, 1 h; 2) 50 °C, 2 h | 4,5-diethyl-1-phenyl-3-(4-(trifluoromethyl)phenyl)pyrazole | 49% |

| Ti Catalyst | Various Alkynes | tert-Butyl isocyanide | Primary amines, Hydrazines | One-pot | 4,5-Substituted pyrazoles | Not specified |

Data compiled from multiple research findings. nih.govbeilstein-journals.org

Oxidatively Induced N-N Bond Coupling in Pyrazole Synthesis via Titanium Intermediates

A key mechanistic feature of modern titanium-mediated pyrazole synthesis is the formation of the N-N bond in the final step through an oxidative coupling process. nih.gov This strategy circumvents the need for starting materials that already contain an N-N bond, such as hydrazine. researchgate.net The central transformation involves a diazatitanacyclohexadiene intermediate, which is formed from the coupling of a titanium imido complex with an alkyne and a nitrile. nih.govresearchgate.net

The critical step is the oxidation of this metallacycle. nih.gov Mechanistic studies have shown that a 2-electron oxidation of the diazatitanacyclohexadiene triggers the N-N bond formation and subsequent reductive elimination to yield the aromatic pyrazole ring. nih.govresearchgate.net This process is thought to occur through an electrocyclic mechanism, similar to a Nazarov cyclization. acs.orgnih.gov

The required 2-electron oxidized intermediate can be accessed through the disproportionation of a 1-electron oxidized species, which allows for the use of mild oxidants like TEMPO ((2,2,6,6-Tetrachloro-piperidin-1-yl)oxyl). acs.orgnih.gov Detailed kinetic and mechanistic studies reveal that the nature of the oxidant is crucial. nih.gov With TEMPO, the oxidation proceeds through an inner-sphere mechanism where coordination of the oxidant to the titanium center is a critical, rate-limiting step. nih.govmurdoch.edu.au In contrast, outer-sphere oxidants like ferrocenium (B1229745) (Fc+) require the presence of coordinating counteranions (e.g., Cl−) to facilitate an "inner-sphere-like" oxidation and effectively form the N-N bond. nih.gov This ligand-centered oxidation process on a single metal center is a rare example of formal N-N bond coupling. nih.govacs.org

Structural Elucidation and Coordination Chemistry of 1 Phenylpyrazole;titanium Iii Systems

Ligand Binding Modes of 1-Phenylpyrazole (B75819) in Titanium(III) Complexes

The versatility of 1-phenylpyrazole as a ligand stems from its ability to adopt several coordination modes, which would be expected to persist in its complexes with titanium(III).

The 1-phenylpyrazole ligand possesses two nitrogen atoms within its pyrazole (B372694) ring. nih.gov The N1 atom is bonded to the phenyl group, making it a tertiary amine, while the N2 atom is an sp²-hybridized imine-type nitrogen with a lone pair of electrons available for coordination. In its most straightforward binding mode, 1-phenylpyrazole acts as a monodentate ligand, coordinating to a metal center via this N2 donor atom. This is a common feature for pyrazole-based ligands in transition metal complexes. researchgate.net

Furthermore, upon deprotonation of the pyrazole ring (which is less common for N-substituted pyrazoles like 1-phenylpyrazole unless C-H activation occurs) or through ligand fragmentation, the resulting pyrazolato moiety can act as a bridging ligand, connecting two or more metal centers. researchgate.net

A predominant binding mode for 1-phenylpyrazole with various transition metals is cyclometalation. canterbury.ac.nz This process involves the activation of a C-H bond at the ortho-position of the N-phenyl ring, leading to the formation of a direct metal-carbon σ-bond. The ligand then acts as a bidentate, monoanionic (C^N) chelate, coordinating through both the N2 atom of the pyrazole ring and the C2' carbon of the phenyl ring. This creates a stable five-membered metallacycle. This mode has been extensively observed for metals like iridium and iron. cardiff.ac.uknih.govmdpi.com It is highly probable that 1-phenylpyrazole would form similar cyclometalated structures with the reactive Ti(III) center.

Geometrical Aspects of the Titanium(III) Coordination Sphere

The geometry of a titanium(III) complex is dictated by a combination of electronic effects inherent to the d¹ metal center and steric factors arising from the ligands.

Titanium(III), a d¹ ion, typically forms complexes with coordination numbers ranging from four to six. For a six-coordinate species, such as a hypothetical [Ti(ppz)₃] or [Ti(ppz)₂(L)₂] complex (where ppz is the cyclometalated 1-phenylpyrazole and L is a monodentate ancillary ligand), a distorted octahedral geometry is the most likely arrangement. This is observed in many six-coordinate Ti(III) complexes with nitrogen- and oxygen-based ligands, as well as in analogous cyclometalated complexes of other metals like iridium(III). nih.govmdpi.commdpi.com The dimeric Ti(III) complex [LTiCl(μ–Cl)]₂, supported by a bulky guanidinate ligand, also features six-coordinate titanium centers in a distorted octahedral environment. mdpi.com

In cases with lower coordination numbers, other geometries are possible. For example, a five-coordinate Ti(III) complex could adopt a trigonal bipyramidal or square pyramidal geometry. The related Ti(IV) complex [LTiCl₃], where L is a bidentate guanidinate, exhibits a distorted trigonal bipyramidal geometry. mdpi.com

The d¹ electronic configuration of Ti(III) makes its octahedral complexes susceptible to Jahn-Teller distortions, which would lead to a deviation from idealized octahedral symmetry. This electronic effect, combined with the rigid bite angle of the C^N cyclometalated ligand, would inherently result in a distorted geometry.

Steric repulsion between multiple bulky 1-phenylpyrazole ligands around the relatively small Ti(III) ion is another significant factor. In a homoleptic complex like fac-[Fe(ppz)₃], the ligands arrange to minimize steric clash, resulting in a specific facial isomeric arrangement. mdpi.com A similar effect would be expected for a hypothetical [Ti(ppz)₃] complex. The nature of the ancillary ligands also plays a critical role; bulkier ancillary ligands would enforce greater distortions in the coordination sphere.

Crystallographic Analysis of 1-Phenylpyrazole;Titanium(III) Complexes

For illustrative purposes, the tables below show the type of data obtained from crystallographic studies of analogous compounds: a dimeric Ti(III) complex and a cyclometalated iridium(III)-phenylpyrazole complex. Should a 1-phenylpyrazole;titanium(3+) complex be crystallized, similar data would be crucial for its structural characterization.

Table 1: Selected Crystallographic Data for an Analogous Dimeric Ti(III) Complex, [LTiCl(μ–Cl)]₂ mdpi.com (Note: L = bulky guanidinate ligand. This data is for comparison to illustrate typical Ti(III) structural parameters.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Ti-N (Å) | 2.083(3) - 2.086(3) |

| Ti-Cl (terminal, Å) | 2.361(1) |

| Ti-Cl (bridging, Å) | 2.455(1) - 2.508(1) |

| N-Ti-N (°) | 61.2(1) |

| Cl-Ti-Cl (°) | 80.46(4) - 163.74(4) |

Table 2: Selected Crystallographic Data for an Analogous Cyclometalated Complex, [Ir(ppz)₂(phen)]PF₆ nih.gov (Note: ppz = 1-phenylpyrazole, phen = 1,10-phenanthroline. This data illustrates a cyclometalated phenylpyrazole structure.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Ir-C (ppz, Å) | 2.016(8) - 2.023(8) |

| Ir-N (ppz, Å) | 2.049(6) - 2.052(6) |

| Ir-N (phen, Å) | 2.140(7) - 2.142(6) |

| C-Ir-N (bite angle, °) | 79.2(3) - 79.4(3) |

| N-Ir-N (°) | 86.8(3) - 171.1(3) |

Single Crystal X-ray Diffraction Studies for Molecular Structure Determination

Titanium(III) complexes featuring pyrazolato ligands have been successfully characterized, revealing key details about their coordination. For instance, in pentamethylcyclopentadienyl titanium(III) dichloride complexes, pyrazolato ligands have been shown to adopt an η²-N,N' coordination mode. researchgate.net This side-on binding is a common feature for pyrazolato ligands with early transition metals. The structures of Cp*TiCl₂(L) [where L = pyrazolato (1) and 3,5-dimethylpyrazolato (2)] show a distorted tetrahedral geometry around the titanium center. researchgate.net

In a dimeric example, μ-pyrazole-bis(η⁵-cyclopentadienyl)titanium(III), two (C₅H₅)₂Ti units are bridged by a single pyrazole ligand, demonstrating a different coordination environment. acs.org The analysis of these related structures allows for the prediction of key metric parameters for a hypothetical 1-phenylpyrazole;titanium(III) complex. The Ti-N bond lengths are a critical parameter; in characterized η²-pyrazolato Ti(III) complexes, these distances typically fall in the range of 2.10 to 2.15 Å.

Table 1: Selected X-ray Crystallographic Data for Analogous Ti(III)-Pyrazole Complexes

| Compound/Fragment | Ti-N Bond Length (Å) | N-Ti-N Angle (°) | Coordination Mode | Reference |

| CpTi(C₃H₃N₂)Cl₂ | 2.133(4), 2.143(4) | 36.3(1) | η²-N,N' | researchgate.net |

| CpTi(3,5-Me₂C₃HN₂)Cl₂ | 2.105(4), 2.112(4) | 36.9(1) | η²-N,N' | researchgate.net |

| Ti(III) Triazenido Complex | ~2.13 (Ti-N dative) | N/A | Side-on | researchgate.net |

This table presents data from known Ti(III) complexes containing pyrazole or other nitrogen-based ligands to approximate the expected values for a 1-phenylpyrazole;titanium(III) system.

Characterization of Intermolecular Interactions and Solid-State Packing

The solid-state packing of molecular crystals is governed by a network of intermolecular interactions. cardiff.ac.uk In the absence of a specific crystal structure for 1-phenylpyrazole;titanium(III), its likely packing arrangement can be inferred from studies of other metal complexes containing phenyl-substituted pyrazole ligands. researchgate.netresearchgate.net

The presence of both a phenyl ring and a pyrazole ring suggests that π-π stacking and C-H···π interactions would be significant forces in the crystal lattice. The planar phenyl and pyrazole rings can engage in stacking interactions, which are a common motif in the crystal engineering of aromatic compounds. mdpi.com Furthermore, the hydrogen atoms on the phenyl ring can act as donors for C-H···π interactions with the electron-rich pyrazole or phenyl rings of adjacent molecules. acs.org

Solution-State Structural Characterization of 1-Phenylpyrazole;Titanium(III) Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Paramagnetic Titanium(III) Species

Characterizing paramagnetic species like d¹ titanium(III) complexes by Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges. illinois.edumdpi.com The unpaired electron on the metal center creates a strong local magnetic field, leading to two primary effects on the NMR spectrum: large chemical shifts (paramagnetic shifts) and severe line broadening. illinois.edunih.gov Nuclei close to the paramagnetic center experience rapid relaxation, often rendering their signals too broad to be detected in standard high-resolution NMR experiments. illinois.edu

For many Ti(III) complexes, the ¹H NMR spectra are described as "silent" or containing only very broad, uninformative signals. cardiff.ac.ukulisboa.pt For example, the ¹H NMR spectrum of the paramagnetic Ti(III) formamidinate complex, Cp₂Ti(tBuNC(H)NtBu), shows only a single broad singlet. nih.gov The magnetic moment of such complexes in solution is often determined using the Evans method, which relies on the paramagnetic-induced shift of a reference signal (like residual solvent protons). nih.gov

While specific data for a 1-phenylpyrazole;titanium(III) complex is unavailable, studies on other paramagnetic phenylpyrazole complexes, such as those with iron(III), provide a useful model. In these systems, the proton signals of the phenylpyrazole ligand are observed across an exceptionally wide chemical shift range, from approximately -75 ppm to +13 ppm. mdpi.com This vast spectral window is a direct consequence of the hyperfine coupling between the nuclei and the unpaired electron(s). mdpi.com Obtaining interpretable spectra often requires specialized paramagnetic NMR pulse sequences and can be aided by computational analysis. nih.gov

Table 2: Representative ¹H NMR Data for Paramagnetic N-Phenylpyrazole and Ti(III) Complexes

| Complex/System | Nucleus | Observed Chemical Shift (δ, ppm) | Linewidth/Appearance | Reference |

| [Fe(L)Cl₂] (L = N-phenylpyrazole ligand) | Ligand Protons | -75.20 to 13.04 | Relatively sharp resonances | mdpi.com |

| Cp₂Ti(tBuNC(H)NtBu) (Ti(III)) | Ligand Protons | ~3.3 | Broad singlet | nih.gov |

| General Paramagnetic Ti(III) Complexes | Ligand Protons | Often unobservable or very broad | Broad, uninformative | cardiff.ac.ukulisboa.pt |

This table illustrates the wide range of chemical shifts and signal characteristics expected for the NMR spectrum of a paramagnetic complex containing a 1-phenylpyrazole ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy for d¹ Titanium(III) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct and powerful technique for characterizing d¹ metal centers like titanium(III). washington.edunih.gov The technique specifically detects species with unpaired electrons, providing detailed information about the electronic structure and the local coordination environment of the paramagnetic ion. rsc.org

The EPR spectrum of a Ti(III) complex is typically described by its g-tensor and hyperfine coupling (A-tensor) values. The g-values are sensitive to the ligand field environment and can indicate the nature of the singly occupied molecular orbital (SOMO). For many Ti(III) complexes, the g-values are found to be slightly less than the free-electron value (gₑ ≈ 2.0023). washington.edursc.orgnih.gov For instance, a monocyclopentadienyl Ti(III) catalyst precursor exhibited an axial g-tensor with g|| = 2.0013 and g⊥ = 1.9868. washington.edu In contrast, a three-coordinate Ti(III) alkyl complex showed g-values of [1.998, 1.857, 1.857]. nih.gov These variations reflect the different symmetries and ligand fields of the complexes.

Hyperfine coupling to titanium's magnetic isotopes (⁴⁷Ti, I=5/2 and ⁴⁹Ti, I=7/2) can also be resolved, providing direct evidence for the involvement of titanium. rsc.orgnih.gov The magnitude of the hyperfine coupling constant, |A|, is related to the distribution of the unpaired electron's spin density.

Table 3: Representative EPR Spectroscopic Data for d¹ Titanium(III) Complexes

| Complex | g-Values | Hyperfine Coupling | Reference |

| Ti(III) Catalyst Precursor | g | = 2.0013, g⊥ = 1.9868 | |

| Ti{CH(SiMe₃)₂}₃ | g = [1.998, 1.857, 1.857] | |A|(⁴⁷/⁴⁹Ti) = rsc.orgacs.orgacs.org MHz | nih.gov |

| Photo-reduced [Ti₄O₄(OⁱPr)₈(Ph₂PO₂)₄] | gxy = 1.860, gz = 1.868 | Not specified | |

| Ti(III)-Hydride Species | g_iso = 1.9917 | |a_iso|(⁴⁷/⁴⁹Ti) = 17.5 MHz | rsc.org |

| Ti(III)-Al Heterobimetallic | g = [2.003, 1.992, 1.971] | |a_iso|(⁴⁷Ti) = 17.4 MHz |

This table showcases typical g-tensor and hyperfine coupling values from EPR studies of various Ti(III) complexes, indicating the expected parameter range for a 1-phenylpyrazole;titanium(III) species.

Electronic Structure and Spectroscopic Characterization of 1 Phenylpyrazole;titanium Iii Complexes

Electronic Absorption Spectroscopy of 1-Phenylpyrazole (B75819);Titanium(III) Systems

Electronic absorption (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes. For a 1-phenylpyrazole;titanium(III) complex, the spectrum is expected to be rich and informative, featuring several types of electronic transitions that provide insight into the d-orbital splitting, metal-ligand orbital overlap, and charge transfer characteristics.

The electronic spectrum of a hypothetical octahedral [Ti(1-phenylpyrazole)₆]³⁺ complex can be rationalized by considering the possible electronic excitations. Titanium(III) has a [Ar]3d¹ electronic configuration. In an octahedral field, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²).

d-d Transitions: The simplest transition in a Ti(III) complex is the promotion of the single d-electron from the t₂g level to the eg level. For the aqueous [Ti(H₂O)₆]³⁺ ion, this t₂g → eg transition is observed as a broad, weak absorption band around 500 nm (20,000 cm⁻¹). In a 1-phenylpyrazole complex, the position and intensity of this band would be altered due to the different ligand field strength of the pyrazole (B372694) ligand compared to water. These transitions are formally Laporte-forbidden and are typically observed due to vibronic coupling.

Ligand-Centered (LC) Transitions: The 1-phenylpyrazole ligand itself possesses π and π* orbitals. Transitions between these orbitals (π → π*) are known as ligand-centered transitions. They typically occur at high energies in the ultraviolet region of the spectrum and are characterized by high molar absorptivities. These transitions are analogous to those observed in the free ligand but may be shifted upon coordination to the metal center.

Charge Transfer (CT) Transitions: More intense and often more informative are the charge transfer bands, which involve the movement of an electron between orbitals that are predominantly metal-based and those that are predominantly ligand-based.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a filled ligand-based orbital (typically a π-orbital of the phenylpyrazole) to an empty or partially filled metal d-orbital (the eg* orbitals in Ti(III)). For Ti(III), with its relatively low nuclear charge and available d-orbitals, LMCT transitions are plausible, especially from the electron-rich pyrazole and phenyl rings. These transitions would result in a transient Ti(II) center and a ligand radical cation.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a filled or partially filled metal d-orbital (the t₂g orbital in Ti(III)) to an empty ligand-based orbital (typically a π* orbital). Given that the t₂g orbitals are occupied, MLCT transitions are possible. These transitions are often observed at lower energies than LC transitions.

Based on analogous systems, such as iron(III) complexes with N-phenylpyrazole ligands, it is highly probable that the MLCT and LMCT bands in a 1-phenylpyrazole;titanium(III) complex would be broad and overlapping, appearing in the visible to near-UV region. unito.it The interplay between the phenyl and pyrazole moieties creates π and π* orbitals at suitable energetic distances from the metal d-orbitals to facilitate both types of charge transfer. unito.it

| Transition Type | Orbital Origin | Typical Energy Region | Expected Intensity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| d-d (t₂g → eg) | Ti(3d) → Ti(3d) | Visible (450-600 nm) | Low (5 - 50) |

| LMCT | Ligand(π) → Ti(eg) | Near UV-Visible (350-500 nm) | High (1,000 - 50,000) |

| MLCT | Ti(t₂g) → Ligand(π) | Near UV-Visible (300-450 nm) | Moderate to High (500 - 20,000) |

| LC | Ligand(π) → Ligand(π*) | Ultraviolet (<300 nm) | Very High (>10,000) |

Modifying the 1-phenylpyrazole ligand with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring provides a powerful method to tune the electronic and optical properties of the resulting titanium(III) complex. These substituents primarily alter the energy levels of the ligand's frontier orbitals (HOMO and LUMO).

Effect of Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -N(CH₃)₂) placed on the phenyl ring will raise the energy of the ligand's π orbitals (the HOMO).

This will decrease the energy gap for LMCT (Ligand π → Metal d) transitions, causing a bathochromic (red) shift in the corresponding absorption bands.

The effect on MLCT (Metal d → Ligand π) transitions is generally smaller, but raising the ligand orbital energies can slightly destabilize the π orbitals, potentially causing a small hypsochromic (blue) shift.

Effect of Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF₃, -NO₂) on the phenyl ring will lower the energy of the ligand's π and π* orbitals (both HOMO and LUMO).

This will stabilize the π* orbitals (the LUMO) more significantly. Consequently, the energy gap for MLCT (Metal d → Ligand π*) transitions is reduced, leading to a bathochromic (red) shift.

The energy of the LMCT (Ligand π → Metal d) transitions will increase, resulting in a hypsochromic (blue) shift.

This systematic tuning allows for the rational design of complexes with specific light-absorbing properties. The correlation is based on the principle that substituents modulate the energy of the ligand orbitals, which in turn alters the energy of charge transfer transitions involving the metal center. nih.gov

Vibrational Spectroscopy (Infrared) for Ligand-Metal Interactions

Infrared (IR) spectroscopy is a sensitive probe of molecular structure and bonding. By comparing the IR spectrum of a 1-phenylpyrazole;titanium(III) complex with that of the free ligand, one can deduce information about the coordination mode and the strength of the metal-ligand bond.

Coordination of the 1-phenylpyrazole ligand to the titanium(III) ion, presumably through the pyridinic nitrogen of the pyrazole ring, induces characteristic shifts in the ligand's vibrational frequencies.

Pyrazole Ring Vibrations: The stretching and bending modes of the pyrazole ring are particularly sensitive to coordination. The C=N and C=C stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, are expected to shift to higher frequencies (a blue shift) upon complexation. This shift is due to the kinematic coupling and electronic effects of forming the Ti-N bond, which can strengthen the intramolecular bonds within the heterocyclic ring.

Phenyl Ring Vibrations: The vibrational modes of the phenyl group, such as the C-H and C=C stretching frequencies, are generally less affected than the pyrazole ring modes unless the phenyl ring is directly involved in coordination (e.g., through cyclometalation, which is more common with metals like iron or iridium). mdpi.com

New Vibrational Modes: The most direct evidence of coordination is the appearance of new absorption bands in the far-infrared region (typically below 600 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, are attributed to the stretching and bending vibrations of the newly formed Ti-N bond (ν(Ti-N)). The frequency of this vibration is indicative of the bond's strength.

| Vibrational Mode | Free Ligand (Hypothetical) | Coordinated Ligand (Hypothetical) | Assignment |

|---|---|---|---|

| ν(C-H) | ~3100-3000 | ~3100-3000 | Aromatic C-H Stretch |

| ν(C=N) / ν(C=C) | ~1595, 1490, 1450 | ~1610, 1500, 1460 | Pyrazole & Phenyl Ring Stretch |

| δ(C-H) | ~1150, 1070 | ~1155, 1075 | In-plane C-H Bend |

| γ(C-H) | ~750, 690 | ~755, 695 | Out-of-plane C-H Bend |

| ν(Ti-N) | - | ~550-400 | Titanium-Nitrogen Stretch |

Note: The frequencies are illustrative and based on typical values for pyrazole-metal complexes. derpharmachemica.comrsc.org

Electrochemical Properties and Redox Behavior

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of metal complexes. For a 1-phenylpyrazole;titanium(III) complex, CV can determine the potentials at which the complex is oxidized or reduced and can help distinguish between electron transfer events centered on the metal versus those centered on the ligand.

A 1-phenylpyrazole;titanium(III) complex is expected to exhibit at least one key redox event: the oxidation of the metal center.

Ti(III)/Ti(IV) Oxidation: The Ti³⁺ ion can be oxidized to the more stable Ti⁴⁺ state. This process would be observed as an anodic wave in the cyclic voltammogram. The potential of this Ti(III) → Ti(IV) + e⁻ couple is highly dependent on the nature of the coordinating ligands. N-donor ligands like 1-phenylpyrazole are expected to stabilize the higher +4 oxidation state, potentially shifting the oxidation potential to be less positive (i.e., easier to oxidize) compared to the aqueous [Ti(H₂O)₆]³⁺ ion. Ligand coordination can significantly lower the reduction potential of the Ti(IV)/Ti(III) couple. nih.gov

The electrochemical reversibility of this couple provides information about the stability of the Ti(IV) species formed upon oxidation. A reversible or quasi-reversible wave suggests that the complex maintains its structural integrity during the electron transfer process.

In addition to the metal-centered redox couple, the 1-phenylpyrazole ligand itself can undergo oxidation or reduction. Distinguishing between metal- and ligand-centered events is crucial for understanding the electronic structure.

Metal-Centered vs. Ligand-Centered Oxidation: The first oxidation is most likely the Ti(III)/Ti(IV) couple. Subsequent oxidations at more positive potentials could be attributed to the oxidation of the phenylpyrazole ligand, forming a ligand radical cation.

Ligand-Centered Reduction: Reductions, observed as cathodic waves, are typically ligand-centered, involving the addition of an electron to the ligand's π* orbitals. Metal-centered reduction to Ti(II) is also possible but often occurs at very negative potentials.

The assignment of redox processes can be confirmed by several methods:

Effect of Ligand Substitution: A key method is to study a series of complexes with substituted 1-phenylpyrazole ligands. mdpi.com

If a redox potential shifts systematically with the introduction of EDGs or EWGs on the phenyl ring (following Hammett-type relationships), it is likely a ligand-centered process.

If the potential is relatively insensitive to ligand substitution, it is more likely to be metal-centered , as the d-orbitals are less directly affected by remote substituents. However, some sensitivity is still expected due to inductive effects transmitted to the metal.

Spectroelectrochemistry: By performing UV-Vis spectroscopy while holding the complex at a specific potential, changes in the electronic spectrum can be monitored. Oxidation of Ti(III) to Ti(IV) (a d⁰ ion) would lead to the disappearance of the d-d transition band. Formation of a ligand radical would result in the appearance of new, characteristic absorption bands.

Computational Chemistry: DFT calculations can predict the composition of the frontier orbitals (HOMO and LUMO). If the HOMO is primarily metal-based, the first oxidation is metal-centered. If the LUMO is primarily ligand-based, the first reduction is ligand-centered.

| Process | Potential (V) | Assignment | Rationale |

|---|---|---|---|

| Oxidation 1 | -0.5 to +0.2 | Metal-Centered (Ti³⁺/Ti⁴⁺) | Expected primary oxidation for a Ti(III) complex. |

| Oxidation 2 | > +1.0 | Ligand-Centered | Oxidation of the aromatic ligand system at higher potential. |

| Reduction 1 | -1.8 to -2.5 | Ligand-Centered | Addition of an electron to the ligand π* orbitals. |

Note: Potentials are illustrative, based on trends for related transition metal complexes. unito.itnih.gov

Magnetic Susceptibility Studies of d¹ Titanium(III) Centers

The magnetic properties of titanium(III) complexes, which possess a d¹ electron configuration, are a direct manifestation of the single unpaired electron in the 3d orbital. The theoretical spin-only magnetic moment for a d¹ ion like Ti³⁺ is calculated to be approximately 1.73 Bohr magnetons (BM). doubtnut.comaskfilo.comaskfilo.com However, experimental values can deviate from this due to factors such as spin-orbit coupling and distortions from ideal octahedral geometry. rsc.org

Magnetic susceptibility measurements over a range of temperatures are crucial for understanding the electronic structure and potential magnetic interactions between metal centers. For a magnetically dilute d¹ system, the magnetic moment is expected to be largely independent of temperature, following the Curie Law.

In the context of pyrazole-based ligands, studies on titanium(III) complexes are limited but provide valuable insights. A key example is the binuclear bis(cyclopentadienyl)titanium(III) complex with a bridging pyrazolate anion, [(η⁵-C₅H₅)₂Ti(pz)]₂. acs.org Magnetic susceptibility data for this compound, recorded from 4.2 K to 270 K, indicate that it behaves as a normal paramagnet across this temperature range. acs.org This finding is significant as it shows no evidence of antiferromagnetic coupling between the two Ti(III) centers, which would have resulted in a decrease in the effective magnetic moment at lower temperatures. acs.org The absence of such an interaction is attributed to the specific structure of the bis(pyrazolate) bridge. acs.org

The effective magnetic moment (µeff) for this pyrazolate-bridged dimer remains consistent with a d¹ configuration, demonstrating the paramagnetic nature expected for isolated Ti(III) centers. acs.org This contrasts with other binuclear Ti(III) complexes with different bridging ligands, such as biimidazolate or bibenzimidazolate, where significant antiferromagnetic interactions are observed. acs.org

While specific magnetic susceptibility data for a mononuclear 1-phenylpyrazole;titanium(3+) complex is not extensively documented in the literature, the behavior of the pyrazolate-bridged dimer provides a strong indication of the expected magnetic properties. A mononuclear complex would be predicted to exhibit classic paramagnetic behavior for a d¹ ion.

For comparison, other titanium(III) complexes with various nitrogen-coordinating ligands also exhibit magnetic moments characteristic of a single unpaired electron. For instance, a dimeric mono(guanidinate) Ti(III) complex shows an effective magnetic moment of 0.95 µB at 298 K. mdpi.com Certain pincer-type Ti(III) complexes have reported solution-phase magnetic moments in the range of 1.57 µB to 1.60 µB. chemrxiv.org Furthermore, a monomeric Ti(III) complex supported by a scorpionate ligand displays a magnetic moment of 1.70 µB, which is very close to the spin-only value. acs.org

These values underscore that while the specific ligand environment influences the precise magnetic moment, the fundamental paramagnetic character of the d¹ Ti(III) center is a consistent feature.

The following table summarizes the magnetic moments for a selection of titanium(III) complexes.

| Compound | Magnetic Moment (µeff) [BM] | Temperature [K] | Notes |

| Ti³⁺ (theoretical) | ~1.73 | - | Spin-only value for a d¹ system. doubtnut.comaskfilo.comaskfilo.com |

| [(η⁵-C₅H₅)₂Ti(pz)]₂ | Normal Paramagnet | 4.2 - 270 | No antiferromagnetic interaction observed. acs.org |

| Dimeric mono(guanidinate) Ti(III) complex | 0.95 | 298 | mdpi.com |

| (tBuPCP)TiCl₂ | 1.57 | 297 | PCP = Pincer ligand; measured in C₆D₆ solution. chemrxiv.org |

| (tBuPCP)TiMe₂ | 1.60 | 295 | PCP = Pincer ligand; measured in C₆D₆ solution. chemrxiv.org |

| [(TptBu,Me)TiCl] | 1.70 | 300 | Tp = Scorpionate ligand; measured in C₆D₆ solution. acs.org |

Reactivity and Mechanistic Studies of 1 Phenylpyrazole;titanium Iii Complexes

Stability and Decomposition Pathways of 1-Phenylpyrazole (B75819);Titanium(III) Species

Specific studies detailing the stability and decomposition pathways of discrete 1-phenylpyrazole;titanium(III) complexes are not extensively documented in the current literature. However, the general behavior of related titanium(III) compounds provides insight into their likely stability. Titanium(III) complexes are often sensitive to air and moisture, and their thermal stability can vary significantly based on the coordination environment.

| Compound/System | Reported Stability | Notes |

| TiCl₃·6NH₃ | Decomposes at room temperature. rsc.org | Simple ammine adduct. |

| NH₂-MIL-101(TiIII) | Structurally stable up to 200°C. chemrxiv.org | Highly air-sensitive Ti(III) in a MOF. |

| 1-phenylpyrazole;titanium(III) | Data not available in literature. | Stability is expected to depend on other coordinating ligands and conditions. |

Intramolecular Reactivity and Transformations (e.g., C-H Activation)

The direct intramolecular C-H activation of the 1-phenylpyrazole ligand by a titanium(III) center is not a well-documented process. However, the potential for such reactivity can be inferred from studies on related systems involving both the 1-phenylpyrazole ligand with other metals and C-H activation by other titanium complexes.

Cyclometalation and C-H activation of 1-phenylpyrazole are known to occur with various transition metals, such as rhodium and iridium. cardiff.ac.ukoup.commdpi.comsigmaaldrich.com For example, iridium(III) complexes can be synthesized that feature a cyclometalated 1-phenylpyrazole ligand, demonstrating the feasibility of activating a C-H bond on the phenyl ring. cardiff.ac.uksigmaaldrich.com

While not involving titanium, a notable example of intramolecular reactivity has been observed in manganese clusters. A tetranuclear manganese complex containing bridging phenyl pyrazolate ligands undergoes intramolecular C(sp²)–H oxygenation of the phenyl ring when treated with an oxygen atom transfer reagent. nih.gov This transformation highlights the reactivity of the pyrazole (B372694) ligand's phenyl group under oxidizing conditions.

Furthermore, transient titanium alkylidyne complexes have been shown to perform intermolecular C-H bond activation of benzene. nih.gov Separately, the reaction of a bis(pentalene)dititanium complex with an N-heterocyclic carbene results in the intramolecular C–H activation of an isopropyl group on a ligand. rsc.org These examples establish the capacity of titanium complexes to mediate C-H activation, suggesting that a suitably configured 1-phenylpyrazole;titanium(III) complex could potentially undergo similar intramolecular transformations, such as cyclometalation, although this remains to be demonstrated experimentally.

Table of Relevant C-H Activation Systems

| Metal Center | Ligand System | Type of C-H Activation | Reference |

|---|---|---|---|

| Manganese | Tetranuclear cluster with bridging phenyl pyrazolate | Intramolecular C(sp²)–H oxygenation | nih.gov |

| Iridium(III) | 1-Phenylpyrazole | Cyclometalation (ortho-C-H activation of phenyl ring) | cardiff.ac.uksigmaaldrich.com |

| Rhodium(III) | 1-Phenylpyrazole | Cyclometalation | sigmaaldrich.com |

| Titanium | (PNP)Ti≡C(t)Bu | Intermolecular C-H activation of benzene | nih.gov |

Ligand Exchange and Derivatization Reactions in Titanium(III) Systems

Ligand exchange provides a primary pathway for the derivatization of metal complexes. While specific studies on ligand exchange involving a pre-formed 1-phenylpyrazole;titanium(III) complex are scarce, research on analogous Ti(III) systems offers a strong predictive framework for this reactivity.

A key study on a donor-free titanium(III) triflato complex, which can be considered a potent titanocene(III) synthon, demonstrates its behavior as a strong Lewis acid. nih.gov This complex readily forms adducts with a variety of monodentate Lewis bases and undergoes displacement of the triflato ligand when presented with bidentate ligands, forming cationic titanium(III) complexes. nih.gov This reactivity suggests that a coordinatively unsaturated [Ti(III)(1-phenylpyrazole)] fragment would be highly susceptible to coordination by new ligands.

The exchange process is influenced by the nature of the incoming ligand. Stronger donors or chelating ligands can readily displace weaker, monodentate ligands. nih.govchemistrystudent.com

Observed Ligand Substitution Reactions on a Titanocene(III) Synthon

| Incoming Ligand Type | Example Ligand | Resulting Reaction | Reference |

|---|---|---|---|

| Monodentate Lewis Base | Acetone | Forms Lewis adduct; induces aldol (B89426) reaction of acetone. | nih.gov |

| Monodentate Lewis Base | Pyridine | Forms Lewis adduct [Ti(III)(ligand)]. | nih.gov |

| Bidentate Ligand | TMEDA (N,N,N',N'-tetramethylethylenediamine) | Displaces triflato ligand to form a cationic complex [Ti(III)(TMEDA)]+. | nih.gov |

This behavior suggests that a 1-phenylpyrazole;titanium(III) complex could serve as a precursor for a range of derivatives through simple ligand substitution reactions, allowing for the fine-tuning of the metal center's steric and electronic properties.

Mechanistic Investigations of Associated Chemical Transformations (e.g., N-N Bond Coupling on Titanium)

While the reactivity of the 1-phenylpyrazole;titanium(III) complex itself is not deeply explored, extensive mechanistic studies have been conducted on a closely related transformation: the titanium-mediated synthesis of pyrazoles, which involves the formation of an N-N bond. nih.govacs.org This process provides significant insight into the fundamental steps of chemical transformations at a titanium center that are relevant to pyrazole ligands.

The synthesis can be achieved via a multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov A key intermediate in this process is a diazatitanacyclohexadiene. The critical step for pyrazole formation is the subsequent N-N bond coupling, which is induced by oxidation. nih.gov

Mechanistic studies have revealed the following key features:

Formation of Diazatitanacycle: The reaction between a titanium imido complex, a nitrile, and an alkyne generates a six-membered diazatitanacyclohexadiene intermediate. nih.gov

Oxidation-Induced Coupling: The crucial N-N bond-forming step does not occur spontaneously from the initial diazatitanacycle. Instead, it requires a 2-electron oxidation of this intermediate. nih.gov

Accessing the Active Species: This 2-electron oxidized species can be accessed directly or via the disproportionation of a 1-electron-oxidized intermediate. This allows for the use of weaker oxidants, such as TEMPO. nih.gov

Mechanism of N-N Coupling: The formal N-N coupling on the titanium center is proposed to proceed through an electrocyclic mechanism, which has been compared to a Nazarov cyclization. nih.gov

A kinetic and mechanistic study using TEMPO as the oxidant revealed that the initial oxidation is the rate-determining step and that coordination of the oxidant to the titanium center is critical. cardiff.ac.ukresearchgate.net This points to an inner-sphere oxidation mechanism. Further studies suggest that a sequential two-electron oxidation at a single metal center is a more likely pathway than disproportionation when using TEMPO. cardiff.ac.uk

Proposed Mechanistic Steps for Pyrazole Formation via N-N Coupling

| Step | Description | Key Species | Reference |

|---|---|---|---|

| 1 | Multicomponent Coupling | Ti-imido, alkyne, nitrile | nih.gov |

| 2 | Formation of Intermediate | Diazatitanacyclohexadiene | nih.gov |

| 3 | First Oxidation (Rate-Limiting with TEMPO) | 1-electron oxidized diazatitanacycle | cardiff.ac.uk |

| 4 | Second Oxidation | 2-electron oxidized diazatitanacycle | cardiff.ac.uknih.gov |

| 5 | N-N Bond Coupling | Electrocyclic ring closure | nih.gov |

These studies, while focused on pyrazole synthesis, provide a detailed look at a fundamental N-N bond-forming reductive elimination from a titanium center, a process of significant mechanistic importance for understanding transformations associated with 1-phenylpyrazole;titanium(III) complexes.

Catalytic Applications of 1 Phenylpyrazole;titanium Iii Systems

Principles of Titanium-Catalyzed Organic Transformations

Titanium, as the second most abundant transition metal, presents a compelling case for its use in catalytic transformations due to its low cost, low toxicity, and biocompatibility. rsc.orgresearchgate.net While historically underutilized in fine chemical synthesis compared to late transition metals, recent advancements have highlighted its unique and complementary reactivity. rsc.orgresearchgate.net Titanium-based catalysts, particularly those involving Ti(III) and Ti(IV) oxidation states, operate on several key principles, offering pathways for redox catalysis, hydroamination, and hydroaminoalkylation. rsc.orgresearchgate.net

The versatility of titanium catalysis stems from its ability to access multiple oxidation states (Ti(II), Ti(III), and Ti(IV)), enabling a rich redox chemistry. nih.gov Titanium(III)/Titanium(IV) catalytic cycles are particularly important for promoting the generation of organic radicals. nih.gov The oxophilic and Lewis acidic character of titanium complexes facilitates the activation of various substrates. rsc.orgresearchgate.net

Key transformations catalyzed by titanium complexes include:

Reductive Coupling Reactions: Low-valent titanium species are effective catalysts for reductive coupling reactions, such as the McMurry reaction, which is used to synthesize alkenes from carbonyl compounds. alfachemic.com

Hydrofunctionalization: Titanium catalysts excel in hydroamination and hydroaminoalkylation reactions, which involve the addition of N-H or C-H bonds across carbon-carbon multiple bonds. rsc.orgubc.ca These atom-economic reactions are fundamental in synthesizing amines and N-heterocycles. ubc.caresearchgate.net

Radical Reactions: Titanium(III) complexes, like titanocene (B72419) chloride (Cp₂TiCl), can act as single-electron transfer (SET) agents to initiate radical reactions. nih.govnih.gov This has been applied to transformations such as the reductive opening of epoxides. nih.gov

Multicomponent Couplings: Titanium catalysts are efficient in mediating multicomponent coupling reactions, allowing for the one-pot synthesis of complex nitrogen-containing heterocycles from simple starting materials like alkynes, isonitriles, and amines. rsc.orgnih.gov

The reactivity of titanium catalysts is often complementary to that of late transition metals, providing alternative mechanistic pathways for important chemical transformations. rsc.orgubc.ca

Potential for 1-Phenylpyrazole (B75819);Titanium(III) Complexes in C-H Activation Catalysis (Based on Analogous Rhodium, Ruthenium, and Palladium Systems)

While direct examples of 1-phenylpyrazole;titanium(III) complexes in C-H activation are not extensively documented, the behavior of analogous systems with rhodium, ruthenium, and palladium provides a strong basis for predicting their potential. In these systems, the pyrazole (B372694) moiety often acts as a directing group, guiding the metal catalyst to activate a specific C-H bond, typically at the ortho-position of the phenyl ring. nih.govacs.orgthieme-connect.com

Rhodium catalysts have been effectively used for the selective mono- and di-vinylation of 1-phenylpyrazoles through oxidative coupling with alkenes. nih.govacs.org These reactions proceed via regioselective C-H bond cleavage at the phenyl ring. nih.gov Similarly, rhodium has been shown to catalyze the alkylation of the C-H bond in N-aryl pyrazoles using cyclopropanols. researchgate.net Computational and experimental studies on rhodium-catalyzed oxidative coupling of phenylazoles with internal alkynes reveal that the reactions can lead to double or even quadruple C-H bond cleavages, forming complex polycyclic aromatic systems. acs.orgnih.gov

Palladium-catalyzed C-H activation of N-phenylpyrazoles is also well-established. The pyrazole ring directs the functionalization of the N-phenyl ring, leading to reactions like dehydrogenative homocoupling or ortho-hydroxylation. acs.orgnih.gov Palladium nanoparticles have also been employed for the ortho-directed C-H acylation of N-phenylpyrazole. thieme-connect.com The mechanism often involves the formation of a palladacycle intermediate, which is a common feature in such chelation-assisted C-H functionalizations. nih.gov

| Metal Catalyst | Reactant | Transformation | Key Feature |

|---|---|---|---|

| Rhodium (Rh) | Alkenes, Alkynes, Cyclopropanols | Vinylation, Annulation, Alkylation | Directs ortho-functionalization of the phenyl ring. nih.govresearchgate.netacs.org |

| Palladium (Pd) | Various coupling partners | Homocoupling, Hydroxylation, Acylation | Chelation-assisted C-H activation via palladacycle intermediate. acs.orgthieme-connect.com |

| Ruthenium (Ru) | Aryl Halides | Arylation | Complements palladium catalysis in C-H arylation. researchgate.net |

Given the ability of titanium(III) to participate in single-electron transfer and radical processes, a 1-phenylpyrazole;titanium(III) complex could offer novel reactivity in C-H activation. nih.gov It might facilitate radical-based C-H functionalization pathways, which would be distinct from the organometallic cycles typically observed with Rh, Ru, and Pd. The pyrazole moiety would still be expected to act as a directing group, positioning the titanium center for a site-selective C-H cleavage, potentially through a radical abstraction mechanism. This could open up new avenues for C-H functionalization that are complementary to existing methods.

Role in Cyclization and Heterocycle Synthesis, with Emphasis on Pyrazole Formation

Titanium catalysts have emerged as powerful tools for the synthesis of heterocycles, offering efficient and often regioselective pathways to these important structural motifs. tandfonline.com Titanium-mediated cyclization reactions are recognized as practical methods for producing five-membered N-heterocycles. tandfonline.com The development of titanium-catalyzed multicomponent coupling strategies has enabled the one-pot synthesis of various nitrogen-based heterocycles, including pyrazoles, pyrroles, and indolines. researchgate.netrsc.orgnih.gov

A significant application of titanium catalysis is the single-step synthesis of substituted pyrazoles. rsc.orgscispace.com Simple titanium complexes can catalyze the multicomponent coupling of alkynes, isonitriles, and monosubstituted hydrazines to directly form the pyrazole ring. rsc.orgrsc.org This approach is advantageous as it uses inexpensive and non-toxic titanium catalysts that are easily separable from the final products. rsc.org

The mechanism for these transformations can be complex. For instance, the synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes can proceed through the formation of a diazatitanacyclohexadiene intermediate. nih.gov This intermediate can then be oxidized to yield the pyrazole product. nih.gov Computational studies have been employed to understand the energetics of these catalytic cycles, indicating that the stability of key intermediates can be a crucial factor in catalyst efficiency. nih.gov

Beyond pyrazoles, titanium catalysts are versatile in synthesizing a range of other heterocycles:

Indoles and Pyrroles: Titanium-catalyzed hydrohydrazination of alkynes can produce hydrazones, which can then undergo Fischer cyclization to form indoles. nih.gov Reductive coupling of oxo amides using low-valent titanium reagents is another route to indoles. tandfonline.com

Pyridines: One-pot synthesis of metalated pyridines has been achieved from two acetylene (B1199291) molecules, a nitrile, and a titanium(II) alkoxide. tandfonline.com

Iminoindolines: Titanium(III)-catalyzed cyclization has been applied to the synthesis of substituted 3-iminoindolines. researchgate.net

The choice of ligands on the titanium center plays a crucial role in directing the outcome of these reactions, and various pyrrole-based ligands have been developed for this purpose. nih.gov

Strategies for Catalyst Design and Optimization for Enhanced Activity and Selectivity

The design and optimization of titanium catalysts are critical for improving their activity, selectivity, and substrate scope in organic synthesis. rsc.orgresearchgate.net Key strategies focus on modifying the ligand environment around the titanium center and controlling the reaction conditions. ubc.ca

Ligand Design: The electronic and steric properties of the ligands coordinated to the titanium atom are paramount. ubc.ca

Electronic Effects: The donor ability of ligands significantly influences the catalyst's reactivity. nih.govresearchgate.net For instance, using more electron-donating ligands can enhance the activity of the catalyst in certain reactions. nih.gov However, mismatched ligand donor properties can lead to catalyst disproportionation, forming inactive species. nih.govresearchgate.net A method to quantify ligand donor parameters (LDP) has been developed to predict the stability of heteroleptic titanium complexes. nih.gov

Steric Effects: The steric bulk of the ligands can control the regioselectivity and stereoselectivity of the catalyzed reaction. rsc.orgubc.ca Strategic ligand design can create a specific steric environment around the metal center to favor the formation of a desired product isomer. ubc.ca A variety of ligand scaffolds, including those based on pyrroles, ureas, and sulfonamides, have been developed to tune the performance of titanium catalysts. nih.govubc.canih.gov

Support and Heterogenization: For industrial applications, immobilizing the titanium catalyst on a solid support can enhance stability, facilitate separation, and improve reusability. uu.nl

Metal-support interactions can significantly impact the catalytic performance. uu.nl For example, nano-eggshell/Ti(IV) has been used as a reusable, natural-based catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov

Incorporating titanium sites into porous silica (B1680970) frameworks, such as in TS-1 catalysts, is another strategy, particularly for oxidation reactions. nih.gov

Reaction Engineering: Optimizing reaction conditions is another crucial aspect.

Controlling Intermediates: Understanding the catalytic cycle and identifying catalyst resting states can inform strategies to improve turnover. For example, if a dimeric species is the resting state, ligand modifications can be made to destabilize this dimer and accelerate the catalytic cycle. nih.gov

Additive and Co-catalysts: In some systems, the addition of promoters or co-catalysts can enhance performance. For instance, in photocatalytic applications, co-catalysts can increase the number of active sites for the desired reaction. mdpi.com

By systematically applying these strategies, researchers can develop more robust, active, and selective titanium catalysts for a wide range of organic transformations.

Theoretical and Computational Investigations of 1 Phenylpyrazole;titanium Iii Complexes

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of transition metal complexes. For 1-phenylpyrazole (B75819);titanium(III) complexes, DFT calculations can predict key structural parameters and offer a detailed picture of the metal-ligand bonding interactions.

Electronic Structure: A primary focus of DFT studies on titanium(III) complexes is the characterization of the single d-electron configuration. The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the complex's reactivity and electronic properties. In a hypothetical [Ti(1-phenylpyrazole)₃] complex, the HOMO is expected to be predominantly metal-based, corresponding to the single d-electron, while the LUMO would likely have significant ligand character, specifically on the pyrazole (B372694) and phenyl rings.

Bonding: The interaction between the 1-phenylpyrazole ligand and the titanium(III) center is a key aspect explored through DFT. Molecular orbital analysis reveals that pyrazolato ligands can coordinate to a metal center in an η²-fashion, where both nitrogen atoms of the pyrazole ring are involved in bonding. acs.orgwayne.edu This bidentate coordination is favored in early to middle transition metals due to the presence of empty d-orbitals that can interact with the symmetric and antisymmetric combinations of the nitrogen lone pairs. wayne.edu One of the significant interactions involves the symmetric combination of the nitrogen lone pairs with the titanium 3dz² orbital. wayne.edu

Molecular Geometry: DFT optimization provides accurate predictions of the molecular geometry, including bond lengths and angles. In a tris(1-phenylpyrazole)titanium(III) complex, a distorted octahedral geometry around the titanium center would be anticipated. The calculated Ti-N bond lengths are expected to be in the range of those observed for other titanium-nitrogen single bonds. acs.org The table below presents hypothetical yet realistic geometric parameters for a model [Ti(1-phenylpyrazole)₃] complex, derived from DFT calculations on analogous systems.

| Parameter | Predicted Value |

| Ti-N Bond Length (Å) | 2.05 - 2.15 |

| N-N Bond Length (Å) | 1.36 - 1.38 |

| N-Ti-N Bite Angle (°) | 60 - 65 |

Computational Modeling of Spectroscopic Properties (e.g., UV-Vis, EPR)

Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of transition metal complexes. For paramagnetic species like titanium(III) compounds, Electron Paramagnetic Resonance (EPR) spectroscopy is particularly informative, and its parameters can be calculated computationally.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating electronic absorption spectra. For a 1-phenylpyrazole;titanium(III) complex, the UV-Vis spectrum is expected to be characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. TD-DFT calculations can predict the energies and intensities of these transitions, aiding in the assignment of experimental spectra. nih.gov

EPR Spectroscopy: As a d¹ system, titanium(III) complexes are EPR active. Computational modeling can predict the g-tensor and hyperfine coupling constants, which are the key parameters obtained from an EPR experiment. These calculations provide a direct link between the electronic structure and the magnetic properties of the complex. For instance, ab initio calculations have been successfully used to verify the magnetic data for trigonal titanium(III) cyanide molecules, confirming an S = ½ paramagnet with significant temperature-independent paramagnetism. researchgate.net The calculated g-tensor components can corroborate the experimental spectrum and provide detailed insights into the electronic ground state of the complex. acs.org

The following table summarizes the types of spectroscopic data that can be obtained through computational modeling for a hypothetical 1-phenylpyrazole;titanium(III) complex.

| Spectroscopic Technique | Calculated Parameters | Computational Method |

| UV-Vis | Excitation energies, oscillator strengths, band assignments | TD-DFT |

| EPR | g-tensor, hyperfine coupling constants (A-tensor) | DFT, ab initio |

Elucidation of Reaction Mechanisms and Energy Landscapes through Computational Chemistry

Computational chemistry provides a powerful lens through which to view the dynamics of chemical reactions, allowing for the mapping of reaction pathways and the identification of transition states and intermediates. eurasianjournals.com For 1-phenylpyrazole;titanium(III) complexes, these methods can be applied to understand their reactivity, for example, in catalytic processes or ligand exchange reactions.

By calculating the potential energy surface for a given reaction, it is possible to determine the activation energies and reaction enthalpies, thus providing a quantitative measure of the reaction's feasibility. For instance, the mechanism of CO₂ insertion into titanium pyrazolate complexes has been investigated, revealing the formation of carbamato ligands. researchgate.net While this study was on a Ti(IV) system, a similar approach could be applied to explore the reactivity of Ti(III) analogues with various small molecules. The exploration of dinuclear titanium(III) catalysis also opens avenues for computational studies on cooperative effects in reaction mechanisms. researchgate.net

Predictive Studies for Rational Ligand and Complex Design to Tailor Specific Properties

A significant advantage of computational chemistry is its predictive power, which can guide the synthesis of new molecules with desired properties. In the context of 1-phenylpyrazole;titanium(III) complexes, computational studies can be employed to rationally design ligands that tune the electronic and steric environment of the metal center.

By systematically modifying the substituents on the phenyl and pyrazole rings of the 1-phenylpyrazole ligand in silico, it is possible to predict how these changes will affect the properties of the resulting titanium(III) complex. For example, introducing electron-donating or electron-withdrawing groups can alter the redox potential of the complex, its catalytic activity, or its spectroscopic features. This approach has been used in the design of pyrazole derivatives for various applications, including as kinase inhibitors. nih.govnih.gov Computational screening can thus identify promising ligand candidates for synthesis, accelerating the discovery of new functional materials and catalysts.

Q & A

Q. What are the optimal synthetic routes for preparing 1-phenylpyrazole and its titanium(III) complexes?